7-Methyldibenz(a,j)anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78606-97-0 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
13-methylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H16/c1-15-18-12-10-16-6-2-4-8-20(16)22(18)14-23-19(15)13-11-17-7-3-5-9-21(17)23/h2-14H,1H3 |
InChI Key |
CZZMOSYLYFLFAI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC5=CC=CC=C54 |
Other CAS No. |
78606-97-0 |
Synonyms |
7-Me-DBA 7-methyldibenz(a,j)anthracene |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of 7 Methyldibenz A,j Anthracene
Primary Metabolic Pathways of 7-Methyldibenz(a,j)anthracene
The initial steps in the metabolism of this compound involve the introduction of oxygen atoms into the polycyclic ring structure, leading to the formation of various hydroxylated derivatives. These reactions are primarily aimed at increasing the water solubility of the lipophilic parent compound, thereby facilitating its eventual excretion from the body.
Identification and Characterization of Dihydrodiol Metabolites of this compound
The formation of dihydrodiols is a key metabolic pathway for this compound. In primary cultures of mouse keratinocytes, both this compound and its parent compound, dibenz[a,j]anthracene (B1218775), are converted to their corresponding 3,4- and 5,6-dihydrodiols. nih.gov
A significant finding is that the this compound-3,4-dihydrodiol is the major intracellular metabolite of this compound at all time points examined up to 48 hours. nih.gov This contrasts with the metabolism of dibenz[a,j]anthracene, where the 5,6-dihydrodiol is the predominant intracellular metabolite for the first 24 hours. nih.gov The identification of these metabolites has been confirmed by coelution with known synthetic standards using high-pressure liquid chromatography (HPLC) and by comparing their fluorescence excitation and emission spectra. nih.gov
The oxidation of the related compound, 7-methylbenz[a]anthracene (B135024), has been shown to produce all five possible dihydrodiols, with the isolation of three non-K-region dihydrodiols: trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[a]anthracene, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene, and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene. nih.gov
| Identified Dihydrodiol Metabolites of this compound and Related Compounds |
| This compound-3,4-dihydrodiol |
| This compound-5,6-dihydrodiol |
| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[a]anthracene |
| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene |
| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene |
Role of Epoxide Intermediates in this compound Metabolism
The formation of dihydrodiols from polycyclic aromatic hydrocarbons proceeds through the formation of reactive epoxide intermediates. For the related compound, 7,12-dimethylbenz[a]anthracene (B13559), it is well-established that its metabolism involves the formation of epoxides. nih.gov Specifically, 7,12-dimethylbenz[a]anthracene 5,6-oxide has been synthesized and shown to be converted enzymatically by rat liver microsomal fractions into the corresponding trans-5,6-dihydrodiol. nih.gov
These epoxide intermediates are highly reactive electrophiles. The metabolic activation of 7,12-dimethylbenz[a]anthracene involves the conversion of the proximate carcinogenic metabolite, a dihydrodiol, to the ultimate carcinogenic metabolite, a diol-epoxide. researchgate.netsemanticscholar.org This diol-epoxide is then capable of forming adducts with cellular macromolecules. The hydrolysis of epoxide derivatives of compounds like 7,12-dimethylbenz[a]anthracene is a critical step in this activation pathway. semanticscholar.org
Enzymatic Systems Governing this compound Metabolism
The biotransformation of this compound is orchestrated by a suite of enzymes, primarily the Cytochrome P450 monooxygenases for initial oxidation (Phase I) and various transferases for subsequent conjugation (Phase II).
Cytochrome P450 Monooxygenase Involvement in this compound Biotransformation
The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the Phase I metabolism of xenobiotics, including this compound. While direct studies on this compound are limited, research on the closely related 7,12-dimethylbenz[a]anthracene (DMBA) provides significant insights. The metabolic activation of DMBA is mediated by CYP enzymes, with CYP1A1 and CYP1B1 being particularly important. researchgate.netsemanticscholar.org
In the metabolic activation of DMBA, microsomal epoxide hydrolase (mEH) converts a DMBA-epoxide to a dihydrodiol, which is then oxidized by CYP1A1 or CYP1B1 to the ultimate carcinogenic diol-epoxide. semanticscholar.org Studies have shown that consumption of a soy-based diet can reduce DMBA-induced hepatic CYP1A1 expression in rats, suggesting a potential modulation of this metabolic pathway. nih.gov
Phase II Conjugation Reactions of this compound Metabolites (e.g., Glucuronidation)
Following Phase I metabolism, the hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. One of the primary conjugation pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases.
In comparative studies, both the 3,4- and 5,6-dihydrodiols of dibenz[a,j]anthracene were found as glucuronide conjugates in the extracellular medium of mouse keratinocyte cultures. nih.gov However, under the same conditions, no such glucuronide conjugates were detected for the metabolites of this compound. nih.gov This suggests a significant difference in the Phase II metabolism between the parent compound and its 7-methyl derivative.
For the related compound 7,12-dimethylbenz[a]anthracene, phenolic derivatives have been shown to be major components released after treatment with β-glucuronidase, indicating that they are present as glucuronic acid conjugates in hamster embryo cell cultures. nih.gov
Comparative Metabolic Studies of this compound
Comparative studies of this compound and its parent compound, dibenz[a,j]anthracene, in primary cultures of mouse keratinocytes have revealed notable differences in their metabolic profiles. nih.gov
The most striking difference lies in the major dihydrodiol metabolite produced. For this compound, the 3,4-dihydrodiol is the predominant intracellular metabolite. nih.gov In contrast, for dibenz[a,j]anthracene, the 5,6-dihydrodiol is the major metabolite in the early stages of metabolism. nih.gov
Furthermore, a key distinction is observed in their Phase II metabolism. The dihydrodiol metabolites of dibenz[a,j]anthracene undergo glucuronidation and are excreted as glucuronide conjugates. nih.gov Conversely, no extracellular glucuronide conjugates of this compound metabolites were detected in these studies. nih.gov These observed differences in dihydrodiol metabolism could, in part, explain the greater biological activity of this compound relative to dibenz[a,j]anthracene. nih.gov
| Feature | This compound | Dibenz[a,j]anthracene |
| Major Intracellular Dihydrodiol Metabolite | 3,4-dihydrodiol | 5,6-dihydrodiol (up to 24h) |
| Glucuronide Conjugation of Dihydrodiols | Not detected extracellularly | Detected extracellularly |
Differences in Regioselectivity and Stereoselectivity of Oxidation Compared to Parent Dibenz(a,j)anthracene
The introduction of a methyl group at the 7-position of Dibenz(a,j)anthracene significantly alters the regioselectivity of its metabolic oxidation. In primary cultures of mouse keratinocytes, both this compound and its parent compound, Dibenz(a,j)anthracene, are converted into their corresponding 3,4- and 5,6-dihydrodiols. nih.gov However, the primary metabolic route differs distinctly between the two compounds.
For the parent Dibenz(a,j)anthracene, the major intracellular metabolite formed within the first 24 hours is the 5,6-dihydrodiol. nih.gov After 48 hours, the levels of the 5,6- and 3,4-dihydrodiols become roughly equal. nih.gov This indicates an initial preference for oxidation at the 5,6-position.
In stark contrast, the metabolism of this compound shows a clear preference for oxidation at the 3,4-position. The this compound-3,4-dihydrodiol is the predominant intracellular metabolite at all observed time points up to 48 hours. nih.gov This shift in regioselectivity highlights the directing effect of the methyl group, steering the enzymatic oxidation towards the bay region of the molecule. The bay region is a sterically hindered area, and the formation of diol epoxides in this region is often associated with high carcinogenic activity.
Table 1: Comparison of Major Dihydrodiol Metabolites
| Compound | Major Intracellular Metabolite (up to 24h) | Major Intracellular Metabolite (at 48h) |
|---|---|---|
| Dibenz(a,j)anthracene | 5,6-dihydrodiol | 3,4-dihydrodiol and 5,6-dihydrodiol (approx. equal) |
Influence of Methyl Substitution on Metabolic Profiles and Rates for this compound
One of the most significant differences observed is in the conjugation of the dihydrodiol metabolites. For Dibenz(a,j)anthracene, both the 3,4- and 5,6-dihydrodiols undergo glucuronide conjugation. nih.gov This process, which facilitates excretion, leads to a decreased intracellular retention of these metabolites, particularly the 3,4-dihydrodiol. nih.gov Conversely, in cultures exposed to this compound, no such glucuronide conjugates were detected in the extracellular medium. nih.gov This lack of conjugation for the methylated compound's metabolites suggests they may persist longer within the cell, potentially increasing the likelihood of further activation to ultimate carcinogenic forms like diol epoxides.
The differing metabolic profiles, specifically the predominance of the 3,4-dihydrodiol and the absence of its conjugation and excretion in the case of this compound, may partly explain the observed higher biological activity of the methylated derivative compared to its parent compound. nih.gov
Table 2: Influence of Methyl Group on Metabolic Profile
| Feature | Dibenz(a,j)anthracene | This compound |
|---|---|---|
| Primary Oxidation Site | 5,6-position | 3,4-position |
| Major Dihydrodiol | 5,6-dihydrodiol (initially) | 3,4-dihydrodiol (persistently) |
| Glucuronide Conjugation | Yes (for both 3,4- and 5,6-dihydrodiols) | Not detected |
| Intracellular Retention | Decreased due to conjugation and excretion | Increased due to lack of conjugation |
Molecular Mechanisms of Biological Activity of 7 Methyldibenz A,j Anthracene
DNA Adduct Formation by 7-Methyldibenz(a,j)anthracene Metabolites
Structural Characterization of Covalent DNA Adducts Derived from this compound
The metabolic activation of this compound (7-MDba) leads to the formation of reactive metabolites capable of covalently binding to DNA, a critical event in chemical carcinogenesis. sci-hub.se The primary reactive metabolites are bay-region diol epoxides. researchgate.netresearchgate.net Structural characterization of the DNA adducts formed from the reaction of the racemic bay-region anti-diol epoxides of 7-MDba with calf thymus DNA has been a key area of research. researchgate.net
These diol epoxides react with DNA to form several distinct adducts, primarily with deoxyguanosine and deoxyadenosine (B7792050). researchgate.net Specifically, both 7-MDba diol epoxides and those of the parent compound, dibenz[a,j]anthracene (B1218775), produce similar adduct profiles when reacted with calf thymus DNA in vitro, consisting mainly of three deoxyguanosine and four deoxyadenosine adducts. researchgate.net The major adducts arise from the (+)-enantiomer of the diol epoxides for both hydrocarbons. researchgate.net No significant modification of pyrimidine (B1678525) bases in DNA has been observed. researchgate.net
The exocyclic amino groups of guanine (B1146940) (N²) and adenine (B156593) (N⁶) are the principal sites of DNA aralkylation by agents like 7-bromomethylbenz[a]anthracene, a related carcinogenic compound. sci-hub.se For 7-MDba, the reaction of its diol epoxide with DNA results in the formation of covalent adducts at these exocyclic amino groups.
Quantitative Analysis of DNA Binding Levels in Model Systems
Quantitative analysis of DNA binding provides crucial data for assessing the carcinogenic potential of chemical compounds. In primary cultures of mouse keratinocytes, this compound (7-MDba) demonstrated significantly higher DNA binding compared to its parent compound, dibenz[a,j]anthracene (DB[a,j]A). nih.gov After a 24-hour exposure, the total DNA binding was 5.28 ± 0.97 pmol of hydrocarbon per mg of DNA for 7-MDba, compared to 2.23 ± 0.54 pmol/mg DNA for DB[a,j]A. nih.gov This higher binding affinity of 7-MDba corresponds to its greater biological potency. nih.gov
When applied topically to SENCAR mouse epidermis, 7-methylbenz[a]anthracene (B135024) (7-MBA), a related compound, showed a total covalent binding of 0.37 ± 0.07 pmol/mg DNA after 24 hours. nih.gov This level of binding was noted to correlate well with its tumor-initiating activity when compared to other polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene (B13559) and dibenz[a,j]anthracene. nih.gov In studies with calf thymus DNA, the diol epoxides of both 7-MDba and DB[a,j]A showed high reactivity, with 24-38% of the hydrocarbon binding to DNA in solution, which is consistent with the high tumor-initiating activity of the DB[a,j]A diol epoxide. researchgate.net
The following table presents a comparative view of the DNA binding levels observed in primary mouse keratinocyte cultures. nih.gov
| Compound | DNA Binding (pmol/mg DNA) |
| This compound | 5.28 ± 0.97 |
| Dibenz(a,j)anthracene | 2.23 ± 0.54 |
Specificity of Adduction Sites on Deoxyribonucleosides (e.g., Deoxyguanosine, Deoxyadenosine)
The reactive metabolites of this compound exhibit specificity for certain nucleophilic sites within the DNA molecule. The primary targets for adduction are the exocyclic amino groups of purine (B94841) bases, namely deoxyguanosine (dG) and deoxyadenosine (dA). researchgate.net
Studies involving the reaction of the bay-region anti-diol epoxides of 7-MDba with calf thymus DNA have shown the formation of multiple adducts with both dG and dA. researchgate.net Specifically, these reactions yield three main deoxyguanosine adducts and four deoxyadenosine adducts. researchgate.net There is no significant adduction observed with pyrimidine bases. researchgate.net The major deoxyguanosine and deoxyadenosine adducts have been found to originate from the (+)-enantiomer of the diol epoxide. researchgate.net
In a broader context of polycyclic aromatic hydrocarbons, the reaction of diol epoxides with DNA predominantly occurs at the purine bases, deoxyguanosine and deoxyadenosine, leading to both cis and trans adducts. iarc.fr For the related compound 7-methylbenz[a]anthracene (7-MBA), analysis of DNA from treated mouse epidermis revealed the presence of adducts with both deoxyguanosine and deoxyadenosine, formed from both the anti- and syn-bay-region diol-epoxides. nih.gov The major DNA adduct was identified as (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov
Mechanistic Pathways of Genotoxicity Induced by this compound
Contribution of Bay-Region Diol Epoxide Pathway to DNA Adduct Formation
The primary mechanism for the metabolic activation of many carcinogenic polycyclic aromatic hydrocarbons (PAHs), including this compound (7-MDba), is the bay-region diol epoxide pathway. iarc.fr This multi-step process involves the enzymatic conversion of the parent compound into a highly electrophilic bay-region diol epoxide. researchgate.netiarc.fr This reactive intermediate then readily forms covalent adducts with cellular DNA. researchgate.netnih.gov
The formation of these diol epoxide-DNA adducts is considered a critical initiating event in the carcinogenesis of 7-MDba. nih.gov The high reactivity of the 7-MDba diol epoxide with DNA, leading to significant levels of adduction, is consistent with the compound's potent tumor-initiating activity. researchgate.netnih.gov Both the racemic anti-diol epoxide of 7-MDba and that of its parent compound, dibenz[a,j]anthracene, exhibit high reactivity with DNA in solution. researchgate.net
Studies comparing the metabolic profiles of 7-MDba and dibenz[a,j]anthracene in primary mouse keratinocyte cultures have further elucidated the role of this pathway. sigmaaldrich.comoup.com The identification of diol epoxide-derived adducts in cells exposed to 7-MDba provides direct evidence for the operation of this pathway in a biologically relevant system. nih.gov The structural characterization of these adducts has confirmed that they arise from the reaction of the bay-region diol epoxide with deoxyguanosine and deoxyadenosine residues in DNA. researchgate.net
Evaluation of One-Electron Oxidation Pathways in this compound Bioactivation
While the bay-region diol epoxide pathway is a major route for the bioactivation of this compound, the one-electron oxidation pathway has also been considered as a potential alternative mechanism. This pathway involves the formation of a radical cation, which can also react with DNA to form adducts.
However, evidence suggests that one-electron oxidation is a minor pathway for the activation of 7-MDba and related compounds compared to the diol epoxide pathway. For the carcinogen 7H-dibenzo[c,g]carbazole, one-electron oxidation is not a major route of metabolic activation and DNA binding in vitro or in mouse liver and lung. nih.gov The percentage of total adducts formed through this route is minor. researchgate.net Similarly, for dibenz[a,h]acridine, a high ionization potential is more consistent with a mono-oxygenation pathway rather than one-electron oxidation. iarc.fr The ionization potential of a PAH is an indicator of whether one-electron oxidation can play a significant role in its metabolic activation. nih.gov A relatively low ionization potential is a necessary, but not sufficient, prerequisite for this pathway to be prominent. nih.gov
Cellular and Subcellular Effects of this compound Exposure
The carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) like this compound is closely linked to their ability to induce malignant transformation in mammalian cells. This process is a cornerstone for assessing the carcinogenicity of a chemical in vivo. epa.gov Studies involving various mammalian cell lines, including mouse M2 fibroblasts, have been instrumental in elucidating the transforming capabilities of this compound and its metabolites.
Research has demonstrated that specific metabolites of these compounds are more potent in inducing transformation than the parent hydrocarbon. For instance, in studies with the related compound 7-methylbenz(a)anthracene, the non-K-region dihydrodiols, particularly the 3,4-diol, showed significantly higher activity in transforming mouse M2 fibroblasts compared to the parent compound itself. nih.gov The 8,9-diol also exhibited greater activity than 7-methylbenz(a)anthracene, while the 1,2-diol had only slight activity. nih.gov Conversely, the K-region 5,6-diol, which cannot be metabolized to a vicinal diol-epoxide, was found to be inactive. nih.gov These findings support the hypothesis that non-K-region dihydrodiols, which can be further metabolized to form diol-epoxides, are crucial in the metabolic activation of carcinogenic PAHs. nih.gov The ability of these compounds to induce morphological transformation in cultured mammalian cells serves as a reliable indicator of their potential to cause cancer in living organisms. epa.gov
The mutagenic properties of this compound and related PAHs are a key indicator of their carcinogenic potential, as the induction of mutations in cellular DNA is a critical event in the initiation of cancer. epa.gov The mutagenicity of these compounds has been evaluated in a variety of bacterial and mammalian cell-based assays.
In bacterial systems, such as Salmonella typhimurium, this compound requires metabolic activation to exert its mutagenic effects. For example, Dibenz[a,j]anthracene was shown to be mutagenic in S. typhimurium strain TA100 when in the presence of liver microsomes from rats induced with 3-methylcholanthrene. iarc.fr The metabolic activation is crucial, as demonstrated by studies with the related compound 7-methylbenz(a)anthracene, where its 3,4-dihydrodiol metabolite showed high mutagenicity in S. typhimurium TA98 when mediated by liver microsomes. nih.gov The testing conditions can also significantly influence the observed mutagenicity; for instance, the presence of potassium chloride in the exposure medium was found to decrease the mutagenicity of 7-methylbenz[a]anthracene-5,6-oxide in S. typhimurium. nih.gov
In mammalian cell assays, which often provide a more relevant model for human carcinogenesis, the metabolites of these compounds also show potent mutagenic activity. In studies using Chinese hamster V79 cells, which lack the enzymes to metabolize PAHs, the parent compounds were not mutagenic on their own. nih.govnih.gov However, when co-cultured with metabolically competent cells (a cell-mediated assay), metabolites like the trans-3,4-diols of 7,12-dimethylbenz[a]anthracene (DMBA) were found to be highly mutagenic. nih.govnih.gov The DMBA-trans-3,4-diol was notably more active than DMBA itself, suggesting its role as a proximate mutagen. nih.govnih.gov This diol is thought to be further metabolized into a diol-epoxide, which is the ultimate reactive metabolite responsible for inducing mutations. nih.govnih.gov
| Compound/Metabolite | Assay System | Metabolic Activation | Observed Mutagenic Activity | Reference |
|---|---|---|---|---|
| Dibenz[a,j]anthracene | S. typhimurium TA100 | Required (3-methylcholanthrene-induced rat liver microsomes) | Mutagenic | iarc.fr |
| 7-methylbenz[a]anthracene-3,4-dihydrodiol | S. typhimurium TA98 | Required (liver microsomes) | High mutagenicity | nih.gov |
| 7,12-dimethylbenz[a]anthracene (DMBA) | Chinese hamster V79 cells (cell-mediated) | Required (co-culture with metabolically active cells) | Mutagenic | nih.govnih.gov |
| DMBA-trans-3,4-diol | Chinese hamster V79 cells (cell-mediated) | Required (co-culture with metabolically active cells) | 6-8 times more active than DMBA | nih.govnih.gov |
| 7-methylbenz[a]anthracene-5,6-oxide | S. typhimurium | Direct-acting | Activity decreased by KCl in medium | nih.gov |
Exposure to this compound and its analogs can significantly alter gene expression profiles and induce the activity of various enzymes, particularly those involved in their own metabolism. This modulation is a key aspect of their biological activity and toxicity.
A primary mechanism of action for these compounds is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. researchgate.net Upon binding, the AhR-ligand complex translocates to the nucleus and drives the expression of a battery of genes, most notably cytochrome P450 (CYP) enzymes. researchgate.net Studies on a series of monomethylated benz[a]anthracenes have shown that methyl substitution enhances their ability to activate AhR, leading to a greater induction of CYP1A1 mRNA compared to the parent compound, benz[a]anthracene. researchgate.net For example, 6-methylbenz[a]anthracene (B135010) and 9-methylbenz[a]anthracene (B135053) were found to be over a hundred times more potent in this regard. researchgate.net Dibenz[a,j]anthracene has also been shown to be mutagenic in human B lymphoblastoid cells that express CYP1A1. iarc.fr
In addition to CYP enzymes, other genes are also affected. In a rat model of mammary carcinogenesis induced by DMBA, gene expression profiling revealed significant changes in genes involved in cell cycle and apoptosis. nih.gov For instance, the expression of the anti-apoptotic gene PEP-19 was significantly increased in pre-cancerous and cancerous lesions. nih.gov Furthermore, the expression of matrix metalloproteinases (MMPs), such as MMP-13 and MMP-7, which are involved in tissue remodeling and cancer invasion, was also markedly upregulated in ductal carcinoma in situ and invasive mammary carcinoma. nih.gov
The metabolism of this compound itself is a complex process involving multiple enzymes, leading to the formation of various metabolites. In primary cultures of mouse keratinocytes, both this compound and its parent compound, Dibenz[a,j]anthracene, are converted to their respective 3,4- and 5,6-dihydrodiols. nih.gov Interestingly, the metabolic profiles differ, with 7MeDB[a,j]A-3,4-dihydrodiol being the major intracellular metabolite of the methylated compound, while the 5,6-dihydrodiol is more prominent for the non-methylated parent. nih.gov These differences in metabolism and the subsequent retention of key metabolites likely contribute to the higher biological activity of this compound. nih.gov
In Vivo Assessment of Tumor-Initiating Activity of this compound in Animal Models
The tumor-initiating activity of this compound and related PAHs has been extensively studied in various animal models, most notably in the mouse skin two-stage carcinogenesis model. This model involves the application of a single sub-carcinogenic dose of an initiator, followed by repeated applications of a tumor promoter.
Research has consistently shown that this compound is a potent tumor initiator. In fact, it has been found to be approximately three times more potent than its parent compound, Dibenz[a,j]anthracene, in initiating skin tumors in mice. acs.org This enhanced activity is thought to be related to its metabolic activation pathway.
Studies on the closely related and widely studied carcinogen, 7,12-dimethylbenz[a]anthracene (DMBA), provide further insight. The trans-3,4-dihydrodiol of DMBA was found to be a much more potent tumor initiator in mouse skin than the parent hydrocarbon itself. nih.govosti.gov In contrast, the trans-5,6- and trans-8,9-dihydrodiols were essentially inactive. nih.govosti.gov These findings strongly suggest that the 3,4-dihydrodiol is a proximate carcinogen and that its subsequent metabolite, the "bay region" diol-epoxide, is likely the ultimate carcinogenic form of DMBA. nih.govosti.gov This mechanism is believed to be similar for this compound.
The susceptibility to tumor initiation can also be strain-dependent. For example, SENCAR mice are known to be more susceptible to skin tumorigenesis initiated by DMBA compared to CD-1 mice. scilit.com In addition to skin, DMBA is also used to induce tumors in other tissues, such as the mammary gland in rats and mice, providing a valuable model for studying breast cancer. nih.govoatext.comduke.edu For instance, Smad3 heterozygous mice show an accelerated rate of DMBA-induced mammary tumor formation compared to their wild-type counterparts. duke.edu
| Compound | Animal Model | Tissue | Relative Tumor-Initiating Activity | Reference |
|---|---|---|---|---|
| This compound | Mouse | Skin | ~3 times more potent than Dibenz[a,j]anthracene | acs.org |
| 7,12-dimethylbenz(a)anthracene (DMBA) | Mouse (SENCAR vs. CD-1) | Skin | More potent in SENCAR mice | scilit.com |
| DMBA-trans-3,4-dihydrodiol | Mouse | Skin | Much more active than parent DMBA | nih.govosti.gov |
| DMBA-trans-5,6-dihydrodiol | Mouse | Skin | Essentially inactive | nih.govosti.gov |
| DMBA-trans-8,9-dihydrodiol | Mouse | Skin | Essentially inactive | nih.govosti.gov |
| DMBA | Mouse (Smad3 heterozygous) | Mammary Gland | Accelerated tumorigenesis vs. wild type | duke.edu |
Structure Activity Relationships and Mechanistic Insights for 7 Methyldibenz A,j Anthracene Research
Influence of Methyl Substitution on the Biological Activity of Dibenzanthracenes
The addition of a methyl group to the dibenzanthracene skeleton is a critical determinant of its biological activity, including its carcinogenicity. The position of this methyl group is not arbitrary; it significantly influences the molecule's metabolic activation and interaction with cellular macromolecules.
Positional Effects of Methyl Groups on the Carcinogenic Potency of 7-Methyldibenz(a,j)anthracene Analogs
The location of methyl substitution on the dibenzanthracene ring system has a profound effect on the molecule's carcinogenic potency. Research has shown that methylation at specific sites can either enhance or diminish its cancer-initiating activity.
For instance, the substitution of a methyl group at a non-benzo 'bay-region' site of several PAHs has been found to enhance their tumor-initiating activity. researchgate.netnih.gov This effect is observed for dibenz[a,h]anthracene (B1670416), 3-methylcholanthrene, and 7-methyldibenz[a,j]anthracene. researchgate.netnih.gov The introduction of a methyl group in these positions can cause a distortion of the aromatic ring system from planarity, which is thought to enhance the reactivity of the benzo ring. nih.gov
In contrast, methylation at other positions can have a different impact. For example, in the case of benz[a]anthracene, methylation at both the 7 and 12 positions significantly enhances its immunosuppressive effects. nih.gov The carcinogen 7-methylbenz[a]anthracene (B135024) (7-MBA) is believed to be metabolically activated through its bay-region dihydrodiol-epoxide. nih.gov
The following table summarizes the effect of methyl group position on the carcinogenic activity of selected dibenzanthracene analogs.
| Compound | Methyl Group Position(s) | Relative Carcinogenic Activity |
| Dibenz[a,h]anthracene | Unsubstituted | Weak |
| 7-Methyldibenz[a,h]anthracene | 7 | Enhanced |
| 7,14-Dimethyldibenz[a,h]anthracene | 7, 14 | Progressively Increased |
| 7-Methyldibenz[a,j]anthracene | 7 | Enhanced |
| Dibenz[a,c]anthracene | Unsubstituted | Inactive or Weak |
| 7-Methyldibenz[a,c]anthracene | 7 | Not Enhanced |
Comparative Analysis of Biological Activity with Non-Methylated and Other Methylated Dibenzanthracenes
When compared to its non-methylated parent compound, dibenz[a,j]anthracene (B1218775), and other methylated analogs, this compound exhibits distinct biological activity profiles. The presence of the methyl group at the 7-position significantly influences its carcinogenic and mutagenic properties.
Studies have demonstrated that methyl substitution at a non-benzo 'bay-region' position generally leads to enhanced tumor-initiating activity. nih.gov This principle holds true for this compound, which shows increased carcinogenic potential compared to the unsubstituted dibenz[a,j]anthracene. researchgate.netnih.gov In contrast, the parent compound, dibenz[a,h]anthracene, is considered a weak carcinogen. nih.gov
The mutagenic activity of dibenz[a,h]anthracene is progressively increased with the addition of one or two methyl groups at non-benzo bay-region sites. nih.gov For example, at the same concentration, the mutation frequency induced by 7,14-dimethyldibenz[a,h]anthracene was significantly higher than that of the non-methylated dibenz[a,h]anthracene. nih.gov
The table below provides a comparative view of the biological activities of several dibenzanthracene compounds.
| Compound | Carcinogenic Activity | Mutagenic Activity | Tumor-Initiating Activity |
| Dibenz[a,j]anthracene | Weak | - | Moderate |
| 7-Methyldibenz[a,j]anthracene | Strong | - | Enhanced |
| Dibenz[a,h]anthracene | Weak | Low | Moderate |
| 7,14-Dimethyldibenz[a,h]anthracene | Strong | High | Enhanced |
| Dibenz[a,c]anthracene | Inactive/Weak | - | Not Enhanced |
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Dibenzanthracene Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. d-nb.info These models are particularly valuable in toxicology for forecasting the genotoxic and carcinogenic potential of substances like dibenzanthracene derivatives, thereby reducing the need for extensive animal testing. nih.gov
Predictive Models for Genotoxic and Carcinogenic Potential of this compound and its Analogs
QSAR models for predicting the genotoxicity and carcinogenicity of PAHs, including this compound and its analogs, are typically based on identifying structural alerts and molecular descriptors that correlate with biological activity. europa.eu Genotoxic carcinogens are often electrophiles or can be metabolized into reactive electrophilic intermediates. europa.eu Therefore, QSAR models for these compounds focus on identifying electrophilic functional groups or substructures. europa.eu
For PAHs, a key factor in their carcinogenicity is the presence of an unsubstituted bay region. nih.gov Models have been developed that incorporate parameters such as the octanol/water partition coefficient (log P), where compounds with a log P less than 4.0 tend to be non-carcinogenic. nih.gov Steric bulk at the adjacent L or K region can also lead to a negative carcinogenic prediction. nih.gov
The development of these models involves creating a training set of compounds with known activities to build the model and a separate test set to validate its predictive power. nih.gov
Identification of Structural Descriptors Correlating with Enhanced Biological Activity
Several structural descriptors have been identified that correlate with the enhanced biological activity of dibenzanthracene derivatives. These descriptors are crucial inputs for QSAR models.
Key descriptors for the carcinogenicity of PAHs include:
Presence of a Bay Region: The bay region is a sterically hindered area in the PAH molecule. The formation of diol epoxides in this region is a critical step in the metabolic activation of many PAHs to their ultimate carcinogenic forms. nih.gov
Methyl Group Position: As previously discussed, a methyl group at a non-benzo 'bay-region' position often enhances carcinogenic activity. nih.gov This is thought to be due to steric effects that influence the molecule's metabolism and reactivity. nih.govoup.com
Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the ease of oxidation and the reactivity of the molecule. researchgate.net
The following table lists some of the important structural descriptors and their correlation with the biological activity of dibenzanthracene derivatives.
| Structural Descriptor | Correlation with Biological Activity |
| Unsubstituted Bay Region | Positive correlation with carcinogenicity |
| Methylation at non-benzo bay-region | Positive correlation with tumor-initiating activity |
| Log P (octanol/water partition coefficient) | Negative correlation for values < 4.0 |
| Steric bulk at L or K regions | Negative correlation with carcinogenicity |
| HOMO-LUMO energy gap | Inverse correlation with reactivity |
Advanced Methodologies in 7 Methyldibenz A,j Anthracene Research
Synthetic Chemistry Approaches for 7-Methyldibenz(a,j)anthracene Metabolites and Analogs
The synthesis of specific metabolites and DNA adducts of 7-MDibenz(a,j)A is fundamental for detailed toxicological and mechanistic studies. These synthetic standards are indispensable for the accurate identification and quantification of the products formed in biological systems.
Enantiospecific Synthesis of Dihydrodiol and Diol Epoxide Metabolites of this compound
The biological activity of PAHs like 7-MDibenz(a,j)A is intrinsically linked to their metabolic activation into reactive intermediates, primarily dihydrodiols and diol epoxides. The stereochemistry of these metabolites plays a pivotal role in their carcinogenicity. Therefore, enantiospecific synthesis, which produces a single, specific enantiomer of a chiral compound, is a critical area of research. researchgate.net
Key metabolic pathways convert 7-MDibenz(a,j)A into various dihydrodiols. For instance, oxidation of 7-methylbenz[a]anthracene (B135024) can produce all five possible dihydrodiols, including the non-K-region trans-1,2-, trans-3,4-, and trans-8,9-dihydrodiols. nih.gov The absolute configuration of these metabolites is a crucial determinant of their biological activity. Research on the related compound 7-methylbenz[a]anthracene (7-MBA) has shown that rat liver microsomes stereoselectively metabolize it to form optically active dihydrodiols. nih.gov The major enantiomers of 7-MBA have been determined to possess 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov
The synthesis of these metabolites often involves multi-step chemical reactions. For example, the synthesis of 7,11,12-trimethylbenz[a]anthracene has been achieved through a sequence involving the ring closure of 3-methyl-2-(1-naphthylmethyl)benzoic acid, followed by oxidation and subsequent treatment with methyllithium (B1224462) and dimethyl sulfate. researchgate.net Chemoenzymatic synthesis, which utilizes enzymes for specific reaction steps, is another powerful approach. For instance, enantiopure cis-dihydrodiols, produced through bacterial dioxygenase-catalyzed dihydroxylation, can serve as versatile precursors for synthesizing other metabolites, including arene oxides and trans-dihydrodiols. mdpi.comiarc.fr
The ultimate carcinogenic metabolites of many PAHs are bay-region diol epoxides. iarc.fr The synthesis and characterization of these highly reactive molecules are essential for understanding how they interact with DNA. Structural studies of the DNA adducts formed from the racemic bay-region anti-diol epoxides of dibenz[a,j]anthracene (B1218775) and 7-MDibenz(a,j)A have provided insights into their stereochemistry and reactivity. researchgate.net
Site-Specific Synthesis of this compound-DNA Adducts for Reference Standards
To definitively identify the specific DNA lesions caused by 7-MDibenz(a,j)A, researchers require authentic reference standards of its DNA adducts. Site-specific synthesis allows for the preparation of oligonucleotides containing a single, defined carcinogen-DNA adduct at a predetermined position in the DNA sequence. researchgate.netsci-hub.se
This is often achieved by first synthesizing the modified nucleoside, such as N2-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine or N6-(benz[a]anthracen-7-ylmethyl)-2'-deoxyadenosine, which are major adducts of the related carcinogen 7-bromomethylbenz[a]anthracene. sci-hub.se These modified nucleosides are then incorporated into synthetic DNA strands using automated phosphite (B83602) triester synthetic methods. sci-hub.se The resulting modified oligonucleotides are crucial for a variety of studies, including those aimed at understanding how a specific adduct affects DNA structure, replication, and repair, and for determining its mutagenic potential. sci-hub.se The characterization of these synthetic adducts often involves enzymatic digestion followed by HPLC analysis to confirm the base composition and the successful incorporation of the bulky adduct. sci-hub.se
Analytical Techniques for Comprehensive Metabolite and DNA Adduct Characterization
A suite of powerful analytical techniques is employed to separate, identify, and quantify the complex mixtures of metabolites and DNA adducts generated from 7-MDibenz(a,j)A.
High-Performance Liquid Chromatography (HPLC) for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in 7-MDibenz(a,j)A research. It is widely used for the separation and purification of metabolites from biological samples, such as cell cultures or microsomal incubations. nih.govnih.govnih.gov Both reversed-phase and normal-phase HPLC are utilized, often in combination, to achieve high-resolution separation of isomeric dihydrodiols and other metabolites. nih.govnih.govnih.gov
HPLC is also crucial for the analysis of DNA adducts. Following exposure to 7-MDibenz(a,j)A, DNA is isolated, enzymatically hydrolyzed to individual nucleosides or nucleotides, and the resulting mixture is separated by HPLC. By comparing the retention times of the components with those of synthetic standards, researchers can identify the specific adducts formed. nih.govresearchgate.net This technique has been used to identify deoxyguanosine and deoxyadenosine (B7792050) adducts derived from the anti- and syn-bay-region diol-epoxides of 7-MBA in mouse epidermis. nih.gov Furthermore, HPLC can be coupled with other detection methods, such as fluorescence or mass spectrometry, to enhance sensitivity and specificity. iarc.fr
| Compound | Matrix | HPLC Column Type | Detection Method | Key Finding |
|---|---|---|---|---|
| 7-MDibenz(a,j)A Metabolites | Mouse Keratinocyte Cultures | Reversed-phase | Fluorescence | Separation of 3,4- and 5,6-dihydrodiols. nih.gov |
| 7-MBA Dihydrodiols | Rat Liver Microsomes | Reversed-phase and Normal-phase | Circular Dichroism | Purification of five optically active dihydrodiol metabolites. nih.gov |
| 7-MBA Metabolites | Cunninghamella elegans cultures | Reversed-phase | UV-visible, Mass Spectrometry | Isolation and identification of various dihydrodiol and tetraol metabolites. nih.gov |
| 7-MBA-DNA Adducts | Mouse Epidermis DNA | Reversed-phase | 32P-Postlabeling | Separation of deoxyguanosine and deoxyadenosine adducts. nih.gov |
Advanced Spectroscopic Techniques (e.g., Fluorescence, Circular Dichroism, Nuclear Magnetic Resonance, Mass Spectrometry)
A combination of advanced spectroscopic techniques is essential for the definitive structural characterization of 7-MDibenz(a,j)A metabolites and DNA adducts. researchgate.net
Fluorescence Spectroscopy: The inherent fluorescence of PAHs and their metabolites makes this a highly sensitive detection method, often coupled with HPLC. iarc.frnih.gov The excitation and emission spectra of isolated metabolites can be compared with those of synthetic standards for identification. nih.gov
Circular Dichroism (CD) Spectroscopy: CD is particularly valuable for determining the absolute stereochemistry of chiral molecules like dihydrodiol metabolites. nih.gov The CD spectrum of an unknown metabolite is compared with that of a standard with a known absolute configuration. This technique was instrumental in determining the R,R absolute stereochemistry of the major trans-5,6- and trans-8,9-dihydrodiol metabolites of 7-MBA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of molecules. It has been used to characterize synthetic metabolites and is crucial for determining the precise structure of DNA adducts, including the site of attachment on the DNA base and the stereochemistry of the linkage. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. iarc.frnih.gov When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a powerful tool for analyzing complex mixtures of metabolites. iarc.frdiva-portal.org It has been used to characterize metabolites of 7-MDibenz(a,j)A formed in various biological systems. nih.gov
| Technique | Analyte | Key Information Obtained | Reference |
|---|---|---|---|
| Fluorescence | 7-MDibenz(a,j)A Metabolites | Identification by comparison of excitation/emission spectra with standards. | nih.gov |
| Circular Dichroism | 7-MBA Dihydrodiols | Determination of absolute configuration (e.g., R,R stereochemistry). | nih.gov |
| NMR | 7-MDibenz(a,j)A-DNA Adducts | Determination of adduct structure and stereochemistry. | researchgate.net |
| Mass Spectrometry | 7-MBA Metabolites | Identification based on molecular weight and fragmentation. | nih.gov |
Radiochemical Assays (e.g., 32P-Postlabeling) for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even when they are present at very low levels. nih.gov This technique is particularly useful for studying DNA damage in biological samples from animals or humans exposed to carcinogens. nih.gov The method involves several steps:
Enzymatic digestion of DNA containing adducts into 3'-monophosphate deoxynucleotides.
Enrichment of the adducted nucleotides.
Labeling of the adducted nucleotides with radioactive phosphorus (³²P) from [γ-³²P]ATP using T4 polynucleotide kinase.
Separation of the ³²P-labeled adducts by thin-layer chromatography (TLC) or HPLC. nih.govnih.gov
Quantification of the adducts by measuring their radioactivity.
This assay has been successfully applied to analyze the DNA adducts formed in SENCAR mouse epidermis following topical application of 7-MBA. nih.gov The study identified both deoxyguanosine and deoxyadenosine adducts formed from the anti- and syn-bay-region diol-epoxides of 7-MBA. nih.gov The high sensitivity of the ³²P-postlabeling assay makes it possible to detect as little as one adduct in 10¹⁰ normal nucleotides, making it a cornerstone technique in molecular epidemiology and carcinogenesis research. nih.gov
In Vitro and In Vivo Experimental Model Systems for Biological Activity Assessment
The biological activity of this compound (7-MeDB(a,j)A) is evaluated through a variety of sophisticated in vitro and in vivo experimental models. These systems are crucial for dissecting the metabolic pathways, identifying DNA adducts, and understanding the mechanistic underpinnings of its carcinogenic activity.
Utilization of Primary Cell Cultures (e.g., Mouse Keratinocytes) for Metabolic and Adduct Studies
Primary cultures of mouse keratinocytes serve as a vital in vitro model for studying the metabolism and DNA binding of 7-MeDB(a,j)A. nih.govacs.org These cells are capable of metabolizing polycyclic aromatic hydrocarbons (PAHs) into reactive intermediates that can form covalent bonds with DNA, a critical initiating event in chemical carcinogenesis.
Studies have shown that mouse keratinocytes convert 7-MeDB(a,j)A into its corresponding 3,4-dihydrodiol and 5,6-dihydrodiol. nih.govacs.org Notably, the 7-MeDB(a,j)A-3,4-dihydrodiol is the major intracellular metabolite observed at all time points up to 48 hours. nih.govacs.org This is in contrast to its parent compound, dibenz(a,j)anthracene (DB(a,j)A), where the 5,6-dihydrodiol is initially predominant. nih.govacs.org The differential metabolism, particularly the sustained intracellular presence of the 3,4-dihydrodiol of 7-MeDB(a,j)A, is thought to contribute to its greater biological activity compared to DB(a,j)A. nih.govacs.org
Furthermore, research has focused on the characterization of DNA adducts formed in these cells. Following exposure to 7-MeDB(a,j)A, at least 12 distinct DNA adduct peaks have been consistently observed in HPLC chromatograms. nih.gov The total DNA binding of 7-MeDB(a,j)A in mouse keratinocytes was found to be 5.28 ± 0.97 pmol of hydrocarbon per mg of DNA after 24 hours, which is significantly higher than that of DB(a,j)A. nih.gov This increased level of DNA adduct formation correlates with the higher carcinogenic potential of the methylated compound. While detailed structural identification of all 7-MeDB(a,j)A adducts is complex, the pattern of adducts is distinct from that of DB(a,j)A, which forms adducts primarily through its anti- and syn-diol epoxides with both deoxyguanosine and deoxyadenosine. nih.gov An unscheduled DNA synthesis (UDS) assay, a measure of DNA repair, was unable to detect DNA repair induced by the weakly carcinogenic 7-MeDB(a,j)A, suggesting that the level of DNA damage may be below the detection limit of this particular assay or that the repair is less efficient. nih.gov
| Compound | Major Intracellular Dihydrodiol Metabolite | Reference |
|---|---|---|
| This compound | 7-MeDB(a,j)A-3,4-dihydrodiol | nih.gov |
| Dibenz(a,j)anthracene | DB(a,j)A-5,6-dihydrodiol (up to 24h) | nih.gov |
| Compound | Total DNA Binding (pmol/mg DNA) | Number of Observed Adduct Peaks | Reference |
|---|---|---|---|
| This compound | 5.28 ± 0.97 | At least 12 | nih.gov |
| Dibenz(a,j)anthracene | 2.23 ± 0.54 | Multiple, including those from diol epoxides | nih.gov |
Application of Mammalian Cell Lines (e.g., Hamster Epidermal Cells, Mouse Fibroblasts, Rat Liver Cells) in Mechanistic Investigations
Various mammalian cell lines are employed to investigate the mechanisms of action of 7-MeDB(a,j)A and related compounds. These models offer the advantage of reproducibility and the ability to study specific cellular processes like malignant transformation and mutagenesis.
For instance, studies with mouse M2 fibroblasts have been used to assess the ability of different metabolites of 7-methylbenz(a)anthracene to induce malignant transformation. nih.gov In these assays, the non-K-region dihydrodiols, particularly the 3,4-diol, were found to be highly active, supporting the hypothesis that diol-epoxides are the ultimate carcinogenic metabolites. nih.gov
Rat liver cells, including cell lines and microsomal fractions, are instrumental in studying the metabolism of methylated PAHs. nih.govnih.gov Research on 7,12-dimethylbenz(a)anthracene (DMBA), a structurally related and potent carcinogen, in rat liver has shown that metabolism occurs at both the methyl groups and the aromatic ring, forming various dihydrodiols and phenols. nih.gov These studies also highlight how enzyme inducers can alter the rate and regioselectivity of metabolism. nih.gov Furthermore, comparisons between different cell types, such as rat liver and adrenal cells, reveal tissue-specific metabolic pathways. nih.gov While direct metabolic studies on 7-MeDB(a,j)A in these specific cell lines are less documented in the provided context, the principles derived from studies with similar methylated PAHs are applicable.
| Cell Line/System | Application | Key Findings for Related Compounds | Reference |
|---|---|---|---|
| Mouse M2 Fibroblasts | Malignant transformation assays | Non-K-region dihydrodiols of 7-methylbenz(a)anthracene are potent inducers of transformation. | nih.gov |
| Chinese Hamster V79 Cells | Mutagenicity assays | Dihydrodiols of 7-methylbenz(a)anthracene show differential mutagenic activity. | nih.gov |
| Rat Liver Cells/Microsomes | Metabolism studies | DMBA is metabolized to various dihydrodiols and phenols; metabolism is inducible. | nih.gov |
Employment of Mouse Skin Tumor Initiation-Promotion Bioassays to Evaluate this compound Activity
The mouse skin tumor initiation-promotion bioassay is a classical and highly relevant in vivo model for assessing the carcinogenic potential of PAHs. osti.gov This model mimics the multi-stage process of carcinogenesis in human skin and is particularly sensitive for identifying tumor initiators. osti.gov
In this bioassay, a single sub-carcinogenic dose of the test compound (the initiator) is applied to the skin of a susceptible mouse strain, such as SENCAR or CD-1 mice. osti.govnih.gov This is followed by repeated applications of a tumor promoter, which stimulates the clonal expansion of the initiated cells into visible tumors (papillomas).
Studies have established that 7-MeDB(a,j)A is a more potent tumor initiator in mouse skin compared to its parent compound, DB(a,j)A. acs.org Research comparing various methylated and fluorinated derivatives of benz(a)anthracene (B33201) has further elucidated structure-activity relationships. For example, methyl substitution at the 7- and 12-positions of benz(a)anthracene significantly enhances tumorigenic activity more than fluorine substitution at the same positions. nih.gov Specifically, 7-methylbenz(a)anthracene was found to be approximately twice as active as 12-methylbenz(a)anthracene. nih.gov The high potency of compounds like 7,12-dimethylbenz(a)anthracene (DMBA) in this assay underscores the critical role of methyl group position and number in determining carcinogenic strength. nih.govpsu.edu
| Compound | Relative Tumor-Initiating Activity | Reference |
|---|---|---|
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Very High | nih.gov |
| 7-Methylbenz(a)anthracene | High (approx. 2x more active than 12-methylbenz(a)anthracene) | nih.gov |
| 12-Methylbenz(a)anthracene | Moderate | nih.gov |
| Benz(a)anthracene | Low | nih.gov |
Q & A
Q. What are the recommended synthetic methodologies for 7-methyldibenz(a,j)anthracene and its derivatives?
The synthesis of methyl-substituted benz(a)anthracene derivatives typically involves multi-step aromatic substitution reactions. For example, selective methylation can be achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. A critical step is maintaining the integrity of the fused aromatic ring system while introducing substituents. Ethoxy or methyl groups are often added at specific positions (e.g., 7- or 12-positions) to study structure-activity relationships . Proper characterization using NMR, IR spectroscopy, and mass spectrometry is essential to confirm regioselectivity and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its carcinogenicity, strict workplace controls are required:
- Use Class I, Type B biological safety hoods during preparation to minimize inhalation exposure .
- Employ HEPA-filtered vacuums for cleanup to avoid dispersing particulate matter .
- Implement airborne concentration monitoring and adhere to OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132), including gloves, lab coats, and eye protection .
- Store the compound in locked, labeled containers under inert conditions to prevent degradation .
Q. How is this compound detected and quantified in environmental or biological samples?
Analytical methods include:
- Laser-Induced Fluorescence (LIF) : Effective for detecting anthracene derivatives in soil with a linear range of 0.000005–0.001 g·g⁻¹ (regression coefficient: 0.929) .
- Thin-Layer Chromatography (TLC) : Used for purity analysis; spotting experimental samples alongside standards helps identify impurities .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity for trace quantification in complex matrices .
Q. What evidence supports the carcinogenicity of this compound in experimental models?
Studies in mice show dermal and subcutaneous administration induces tumors, with limited evidence of carcinogenicity in early evaluations . For example, 7,12-dimethylbenz(a)anthracene (DMBA), a structurally similar compound, is used to induce mammary carcinogenesis in rats via single-dose gavage (e.g., 20 mg/kg body weight) . Histopathological analysis of tumor initiation and promotion phases is critical for validating mechanistic pathways .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity and interaction with biological macromolecules?
The compound’s planar structure and conjugated π-system enable intercalation with DNA, leading to mutagenic adducts. Computational studies (e.g., DFT) reveal that methylation alters electron density distribution, affecting binding affinity to cytochrome P450 enzymes involved in metabolic activation . Polarization energies in anthracene derivatives also impact charge-transfer interactions, which are measurable via QM/EC (quantum mechanical/embedded-charge) models .
Q. What experimental design considerations are critical for resolving contradictions in carcinogenicity data across studies?
Discrepancies may arise from:
- Dose-response variability : Subcutaneous vs. dermal administration routes yield different tumor incidences .
- Metabolic activation : Species-specific differences in CYP450 isoforms affect metabolite profiles. Co-administration of inhibitors (e.g., α-naphthoflavone) can clarify metabolic pathways .
- Endpoint selection : Use of biomarkers (e.g., DNA adduct quantification via ³²P-postlabeling) improves sensitivity compared to histopathology alone .
Q. How can in vitro and in vivo models be optimized to study the environmental persistence of this compound?
- Soil microcosm studies : Combine LIF detection with microbial community profiling to assess biodegradation rates .
- Photodegradation assays : UV/Vis irradiation under controlled O₂ levels quantifies photooxidation products (e.g., quinones) via HPLC .
- Ecotoxicology models : Use zebrafish embryos or Daphnia magna to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
Q. What strategies mitigate batch-to-batch variability in synthetic this compound samples?
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency .
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to enhance purity; validate via melting point analysis and ¹H-NMR .
- Quality control protocols : Implement orthogonal methods (e.g., TLC + GC-MS) for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
